molecular formula C16H17ClN2O2 B11034877 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 879617-88-6

3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11034877
CAS No.: 879617-88-6
M. Wt: 304.77 g/mol
InChI Key: BBWQGICAEUNMPA-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a chemical compound provided for research purposes. Its core structure is based on the 1H-pyrrole-2,5-dione (maleimide) scaffold, a motif investigated for various biological activities. While specific pharmacological data for this particular analog is limited in the public domain, research on closely related structures provides strong context for its research value. Compounds within this chemical class have demonstrated significant potential as cholesterol absorption inhibitors, which can suppress the formation of macrophage-derived foam cells and subsequent inflammatory responses, key processes in the development of atherosclerosis . Furthermore, structural analogs featuring the pyrrolidine-2,5-dione core and a chlorophenyl substituent have shown potent anticonvulsant and antinociceptive activities in preclinical models . The mechanism of action for these active analogs is often associated with interaction at the neuronal voltage-sensitive sodium channel (site 2) . The azepane ring system incorporated into this molecule is a common feature in medicinal chemistry aimed at modulating properties like lipophilicity and target binding. This makes this compound a compound of interest for further investigation in neurological and cardiovascular research, particularly for studies aiming to explore structure-activity relationships within this promising class of bioactive molecules.

Properties

CAS No.

879617-88-6

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-(azepan-1-yl)-1-(4-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H17ClN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2

InChI Key

BBWQGICAEUNMPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

3-(Azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by a pyrrole ring substituted with an azepane moiety and a 4-chlorophenyl group, positions it as a subject of interest in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClN3O2
  • Molecular Weight : 287.73 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate pyrrole derivatives with azepane-containing reactants. The specific synthetic routes can influence the yield and purity of the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some of these activities along with related compounds for comparative purposes:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrole ring with azepane and chlorophenyl groupsAntitumor, antimicrobial
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dionePyrrole ring with chlorophenyl groupAntitumor, antimicrobial
3-(Indol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dioneIndole substitutionsApoptosis modulation
3-(Benzimidazol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dioneBenzimidazole and indole groupsPotential anticancer activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cellular processes. For instance, studies have indicated that pyrrole derivatives can inhibit tyrosine kinases, which are critical in cancer cell proliferation .
  • Membrane Interaction : The compound may interact with lipid bilayers, affecting membrane integrity and function. This interaction can lead to alterations in cellular signaling pathways that are vital for tumor growth and survival .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Case Studies

Several studies have explored the biological effects of pyrrole derivatives:

  • A study investigating the antitumor effects of pyrrole-based compounds found that certain derivatives could inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
  • Another research highlighted the antimicrobial efficacy of related compounds against pathogenic strains such as Salmonella typhi and Bacillus subtilis, demonstrating their potential as therapeutic agents for infectious diseases .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrrole derivatives, including 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to modulate the activity of cyclooxygenase enzymes may play a role in reducing inflammation associated with tumor progression.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential efficacy against bacterial and fungal infections. Similar compounds have been noted for their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. This could be attributed to its interactions with neurotransmitter systems or its ability to mitigate oxidative stress in neuronal cells. Such characteristics make it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining azepane derivatives with pyrrole precursors under appropriate catalytic conditions.
  • Functional Group Modifications : Introducing substituents that enhance biological activity or solubility.

The development of derivatives based on this compound is an ongoing area of research, aiming to optimize pharmacological profiles and reduce potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrole-2,5-dione scaffold is highly modular, with substitutions at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Key analogs from the evidence include:

Position 3 Substitutions

  • Azepane vs. Morpholine/Methoxyethyl Groups: The target compound’s azepane (7-membered ring) contrasts with morpholinopropyl (6-membered oxygen-containing ring) or methoxyethyl groups in analogs from and . Azepane’s larger ring size may reduce ring strain and improve solubility compared to morpholine derivatives. Methoxyethyl-substituted compounds (e.g., 9–12 in ) exhibit high purity (98–99%) via HPLC, suggesting that flexible alkyl chains enhance synthetic tractability .

Position 1 Substitutions

  • 4-Chlorophenyl vs. Other Aromatic Groups: Compounds with 4-chlorophenyl (e.g., 5568-08-1 in ) share electronic effects from the chlorine atom, which may increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .

Melting Points and Yields

Compound (Example) Substituents (Position 1/3) Melting Point (°C) Yield (%) Purity (%) Reference
7c () 5-Bromoindole/morpholinopropyl 180–182 21.3 N/A
7d () 6-Bromoindole/morpholinopropyl 226–228 12.7 N/A
9 () Benzofuran/methoxyethyl N/A N/A 98.4
5568-08-1 () 4-Chlorophenyl/benzhydrylpiperazine N/A N/A N/A
  • The target compound’s hypothetical melting point may fall within the 180–228°C range observed for morpholine-based analogs, depending on crystallinity .
  • Yields for similar compounds vary widely (11.5–38.1%), suggesting that azepane introduction might require optimized coupling conditions to improve efficiency .

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (~395–450 g/mol, inferred from analogs) aligns with kinase inhibitor standards. For instance, C17H12Cl2F3N3O2S () has a molar mass of 450.26 g/mol, while C22H22ClN3O2 () weighs 395.88 g/mol .
  • LogP values for 4-chlorophenyl analogs (e.g., 3.52 for C22H22ClN3O2 ) indicate moderate lipophilicity, suitable for membrane permeability .

Preparation Methods

Cyclization of Maleic Anhydride with Substituted Anilines

A foundational approach involves the reaction of maleic anhydride with 4-chloroaniline to form 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione. This intermediate serves as the scaffold for subsequent functionalization. Source demonstrates that maleic anhydride reacts with para-substituted anilines in acetic acid under reflux to yield N-aryl maleimides. For example, 1-(4-bromophenyl)-1H-pyrrole-2,5-dione was synthesized in 91% yield using glacial acetic acid and sulfuric acid at 60°C. Adapting this method, 4-chloroaniline can be substituted to generate the 4-chlorophenyl analog.

Key parameters influencing yield include:

  • Solvent choice : Toluene and chloroform at elevated temperatures (boiling points) improve reaction rates and yields compared to diethyl ether.

  • Acid catalysis : Sulfuric acid facilitates the cyclization by protonating the anhydride, enhancing electrophilicity.

Advanced Functionalization Techniques

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis of pyrrole-2,5-dione derivatives. Source reports the use of thiourea-based catalysts (e.g., (R,R)-V) in toluene to achieve Diels-Alder adducts with high enantiomeric excess. Applying this to 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione synthesis could involve:

  • Catalyst : 20 mol% (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane in 1,2-dichloroethane at -10°C.

  • Reaction time : 12 hours for complete conversion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
CyclizationMaleic anhydride, 4-chloroanilineH2SO4, acetic acid, 60°C, 6h85–91%Scalable, minimal byproductsRequires corrosive acids
Amidrazone CondensationAzepane-amidrazone, maleic anhydrideToluene, reflux, 5h75–95%Regioselective, modular substituentsSensitive to moisture
Catalytic AsymmetricPreformed maleimide, azepaneThiourea catalyst, -10°C, 12h60–75%EnantioselectiveHigh catalyst loading required

Purification and Characterization

  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.

  • Characterization :

    • 1H NMR : Aromatic protons (δ 7.3–7.5 ppm), azepane protons (δ 1.5–3.0 ppm).

    • 13C NMR : Carbonyl carbons (δ 170–175 ppm), chlorophenyl carbons (δ 120–140 ppm).

Challenges and Optimization Strategies

  • Steric hindrance : The bulky azepane group may slow reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Regioselectivity : Competing reactions at the 3- vs. 4-positions of the pyrrole ring are mitigated by electron-withdrawing groups (e.g., chloro) directing substitution to the 3-position .

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement and ring proton environments (e.g., azepane’s methylene signals at δ 1.4–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H20_{20}ClN2_2O2_2) with <2 ppm error .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for SAR studies .

How does the substitution pattern on the pyrrole-2,5-dione core influence selectivity toward kinase targets like GSK-3 or Akt?

Advanced Research Question

  • Electron-withdrawing groups : The 4-chlorophenyl moiety enhances binding to kinase ATP pockets via hydrophobic interactions .
  • Azepane ring : Its flexibility may improve selectivity for GSK-3β over related kinases (e.g., CDK2) by accommodating larger active sites .
  • Case study : Analogous compounds (e.g., SB-216763 with 3,4-dichlorophenyl) show >100-fold selectivity for GSK-3β, attributed to halogen-mediated π-stacking .

What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Advanced Research Question

  • Salt formation : Hydrochloride salts (e.g., 1-(4-aminobutyl)-1H-pyrrole-2,5-dione hydrochloride) improve solubility while maintaining stability .
  • PEGylation : Introducing polyethylene glycol (PEG) chains via hydroxyethoxy groups (e.g., as in ’s compound) enhances hydrophilicity .
  • Prodrug design : Mask hydrophobic groups (e.g., azepane) with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .

How should researchers optimize reaction conditions for introducing the azepane ring?

Basic Research Question

  • Coupling reagents : Use carbodiimides (e.g., DCC) or HOBt to facilitate amide bond formation between azepane and the pyrrole core .
  • Temperature control : Maintain 0–5°C during azepane addition to minimize epimerization .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .
  • Reaction monitoring : Track progress via FT-IR (C=O stretch at ~1700 cm1^{-1}) and adjust stoichiometry dynamically .

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